4-hydroxy-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 4-hydroxy-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves multiple steps, typically starting with the preparation of the core pyrroloquinoline structureThe reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-hydroxy-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoline derivatives and trifluoromethyl-substituted molecules. For example:
Tasquinimod: A quinoline derivative with anti-angiogenic properties.
Roquinimex: Known for its therapeutic potential against solid malignancies. The uniqueness of 4-hydroxy-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide lies in its specific structural features and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13F3N2O3 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-[2-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)12-6-1-2-7-13(12)23-17(26)14-16(25)11-5-3-4-10-8-9-24(15(10)11)18(14)27/h1-7,25H,8-9H2,(H,23,26) |
InChI Key |
FCYOSOYTZKQVHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=CC=C4C(F)(F)F)O |
Origin of Product |
United States |
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